molecular formula C15H19N5O2S B2867395 N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide CAS No. 2034602-04-3

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Cat. No. B2867395
CAS RN: 2034602-04-3
M. Wt: 333.41
InChI Key: ZIRVQKZZKJAYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.41. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety aims at discovering antibacterial agents. A study by Azab, Youssef, and El-Bordany (2013) explored the reactivity of a precursor hydrazone towards hydrazine derivatives to produce pyrazole and oxazole derivatives. Eight compounds were identified with high antibacterial activity, indicating the potential of such structures in developing new antibacterial drugs (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Neurological Disorder Treatment

Compounds containing the sulfonamide moiety, specifically N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, have been investigated for their selectivity towards the 5-HT7 receptor, indicating their potential as treatments for complex diseases, including CNS disorders. This research underscores the significance of sulfonamide modifications for designing selective ligands or multifunctional agents for treating neurological disorders (V. Canale et al., 2016).

Cyclooxygenase-2 Inhibition

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a crucial enzyme involved in inflammation and pain. This research led to the identification of celecoxib, which is now used in clinical trials for rheumatoid arthritis and osteoarthritis treatment, highlighting the therapeutic potential of such compounds in managing inflammation (T. Penning et al., 1997).

Drug Metabolism

The application of biocatalysis to drug metabolism was demonstrated by the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach supports full structure characterization of metabolites by NMR and serves as an innovative method to study drug metabolism, offering insights into the environmental fate and potential effects of similar compounds (M. Zmijewski et al., 2006).

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c21-23(22,12-3-4-12)18-7-8-20-15(11-1-2-11)9-13(19-20)14-10-16-5-6-17-14/h5-6,9-12,18H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRVQKZZKJAYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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